5-(3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid
Description
This compound is a multifunctional heterocyclic molecule featuring a 1,2-dihydroquinolin-2-one core substituted with a 6-chloro group and a 4-phenyl moiety. Attached to this core is a 4,5-dihydro-1H-pyrazole ring bearing a 3,4-dimethoxyphenyl group at position 3. The pyrazole is further linked to a pentanoic acid chain via a ketone group at position 1. Its design integrates pharmacophoric elements from quinoline (aromatic stacking) and pyrazole (hydrogen bonding), commonly exploited in drug discovery for targeting enzymes or receptors.
Properties
Molecular Formula |
C31H28ClN3O6 |
|---|---|
Molecular Weight |
574.0 g/mol |
IUPAC Name |
5-[5-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid |
InChI |
InChI=1S/C31H28ClN3O6/c1-40-25-14-11-19(15-26(25)41-2)24-17-23(34-35(24)27(36)9-6-10-28(37)38)30-29(18-7-4-3-5-8-18)21-16-20(32)12-13-22(21)33-31(30)39/h3-5,7-8,11-16,24H,6,9-10,17H2,1-2H3,(H,33,39)(H,37,38) |
InChI Key |
YLOCAUOLIXYYCE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=NN2C(=O)CCCC(=O)O)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound shares structural homology with other pentanoic acid derivatives bearing substituted pyrazole and quinoline moieties. Below is a comparative analysis based on available data:
Key Differences and Implications
Analog 2’s 6,7-dimethoxyquinoline core introduces additional hydrogen bond acceptors, raising its polar surface area and possibly improving target binding specificity .
Chlorine vs. Methoxy Groups: The 6-chloro substituent on the quinoline in the target compound may enhance metabolic stability compared to methoxy groups in Analog 2, as chlorine is less prone to oxidative demethylation .
Biological Activity Predictions: Analog 1’s lower molecular weight (396.44 g/mol) and balanced logP (3.27) suggest better oral bioavailability than the target compound, which has a higher molecular weight (~560 g/mol) and similar logP . Analog 2’s chloro-quinoline moiety may confer stronger anti-inflammatory or antimicrobial activity, as chloro-substituted quinolines are known for such effects .
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